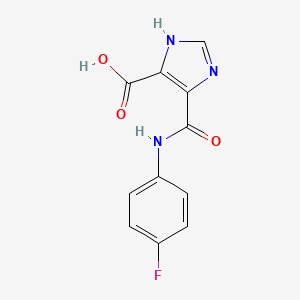

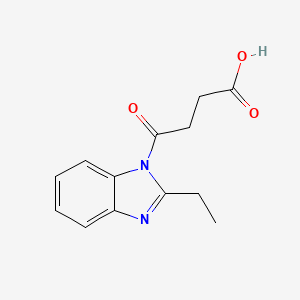

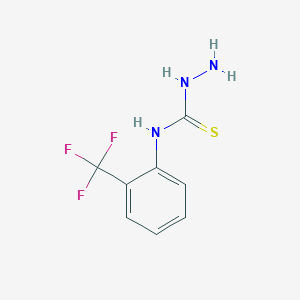

5-(4-Fluoro-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid

Descripción general

Descripción

The compound "5-(4-Fluoro-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities and their presence in various pharmacologically active compounds.

Synthesis Analysis

The synthesis of imidazole derivatives often involves the formation of the imidazole ring followed by functionalization at various positions on the ring. For instance, the synthesis of substituted 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters has been reported to show potent antiproliferative effects against breast cancer cell lines . Similarly, a library of imidazole-4,5-dicarboxamides bearing amino acid esters was prepared by parallel synthesis, demonstrating the versatility of imidazole scaffolds in generating diverse compounds .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be complex, with the potential for polymorphism as seen in the temperature-dependent polymorphism of N-(4-fluorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide . The study of such compounds often involves X-ray crystallography and theoretical methods like DFT to understand the intermolecular interactions and the stability of different polymorphs.

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, including cyclization and reactions with ketones or aldehydes to form novel structures. For example, 5-amino-4-(cyanoformimidoyl)-1H-imidazole reacts with ketones to give 6-carbamoyl-1,2-dihydropurines, highlighting the reactivity of the imidazole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure and substituents. For instance, the introduction of a fluorine atom can affect the lipophilicity and metabolic stability of the compound, as seen in the development of a 5-lipoxygenase inhibitor with improved pharmacokinetic and toxicological profiles . The presence of amino groups and carboxylic acid functionalities can also impact the solubility and potential for forming hydrogen bonds, which are critical for biological interactions .

Aplicaciones Científicas De Investigación

Synthesis and Anticancer Activity

The potential of 5-(4-Fluoro-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid and its derivatives in the synthesis of compounds with anticancer properties is significant. For example, substituted 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters have been synthesized and evaluated for antiproliferative effects against breast cancer cell lines. These compounds showed comparable or greater effects than cisplatin, with certain derivatives demonstrating high activity, pointing towards the importance of fluoro-substituted imidazole derivatives in developing cancer therapeutics (Karthikeyan et al., 2017).

Biomimetic Studies and Physicochemical Probes

Fluorinated imidazoles, including those with structural similarities to 5-(4-Fluoro-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid, have been utilized as sensitive probes for physicochemical studies, particularly in biomimetic research. These studies involve the coordination environments of metals, employing 19F-NMR techniques to mimic the functional aspects of biological molecules (Collman et al., 2000).

Structural and Crystallographic Studies

The compound's utility extends to crystallographic studies, where derivatives like ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate and its precursors have been synthesized and analyzed. These studies offer insights into the molecular and crystal structures, highlighting strong hydrogen bonds and their roles in crystal packing, which is crucial for understanding molecular interactions and designing materials with specific properties (Yeong et al., 2018).

Antimicrobial Activity

Research into imidazole derivatives also shows potential in antimicrobial applications. For instance, compounds based on imidazole structures, including fluorine substitutions, have demonstrated good levels of antibacterial activity. This suggests that modifications of the 5-(4-Fluoro-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid structure could lead to effective antimicrobial agents (Zahra et al., 2015).

Coordination Chemistry and Metal-Organic Frameworks

The role of imidazole derivatives, including those structurally related to 5-(4-Fluoro-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid, is noteworthy in coordination chemistry and the construction of metal-organic frameworks (MOFs). These frameworks are of interest for their diverse applications, from gas storage to catalysis, highlighting the versatility of imidazole-based compounds in materials science (Guo et al., 2013).

Direcciones Futuras

Propiedades

IUPAC Name |

4-[(4-fluorophenyl)carbamoyl]-1H-imidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN3O3/c12-6-1-3-7(4-2-6)15-10(16)8-9(11(17)18)14-5-13-8/h1-5H,(H,13,14)(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQZJKLTBLHHHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(NC=N2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354835 | |

| Record name | BAS 01557661 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665487 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-(4-Fluoro-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid | |

CAS RN |

575497-25-5 | |

| Record name | BAS 01557661 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-amine](/img/structure/B1300228.png)

![{5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol](/img/structure/B1300232.png)